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molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

1-(4-Nitrophenyl)piperidin-4-one

Cat. No. B1587207
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
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Patent
US05008267

Procedure details

In 20 ml of acetonitrile were dissolved 2.8 g of 4-nitrofluorobenzene, 3 g of 4-piperidone hydrochloride and 6.9 ml of triethylamine, and the solution was then heated under reflux for 6 hours. After cooling, the reaction mixture was poured into 100 ml of water, and the deposited crystals were collected by filtration. The crystals were washed with water and then with ether, and they were recrystallized from isopropanol/hexane (1/1 in terms of volume ratio), collected by filtration, washed, and dried in order to obtain 3.47 g of 1-(4-nitrophenyl)-4-oxopiperidine (compound 62).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
4-piperidone hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1.C(N(CC)CC)C.O>C(#N)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:12]2[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Name
4-piperidone hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with water
CUSTOM
Type
CUSTOM
Details
with ether, and they were recrystallized from isopropanol/hexane (1/1 in terms of volume ratio)
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in order

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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